

# Direct Synthesis of Sulfonamides from Thiols and Amines: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Sulfanyl*

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This document provides detailed application notes and experimental protocols for the direct synthesis of sulfonamides from readily available thiols and amines. This approach offers a more streamlined and atom-economical alternative to traditional methods that often rely on the pre-functionalization of starting materials, such as the use of unstable and toxic sulfonyl chlorides. The methods outlined below detail electrochemical synthesis, copper-catalyzed cross-coupling, and hypervalent iodine-mediated reactions, providing a versatile toolkit for the synthesis of a diverse range of sulfonamides.

## Introduction

Sulfonamides are a cornerstone of medicinal chemistry and are found in a wide array of pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants. The direct oxidative coupling of thiols and amines represents a significant advancement in the synthesis of these important motifs.<sup>[1][2][3]</sup> This strategy avoids the multi-step procedures and harsh reagents associated with classical methods, thereby reducing waste and improving overall efficiency.<sup>[1][2]</sup>

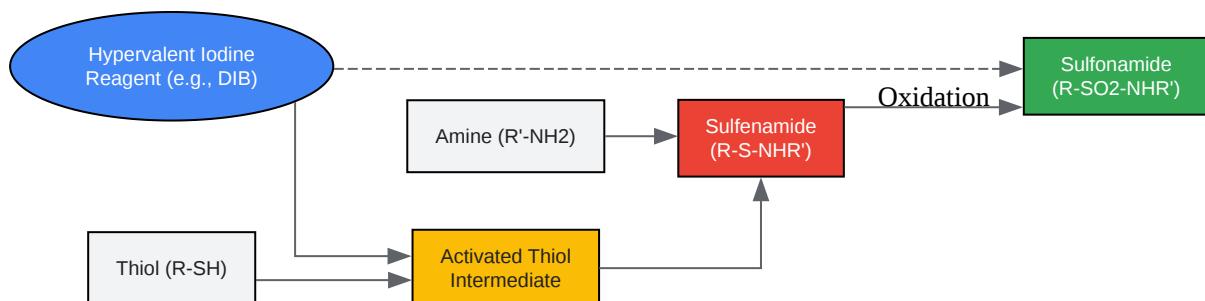
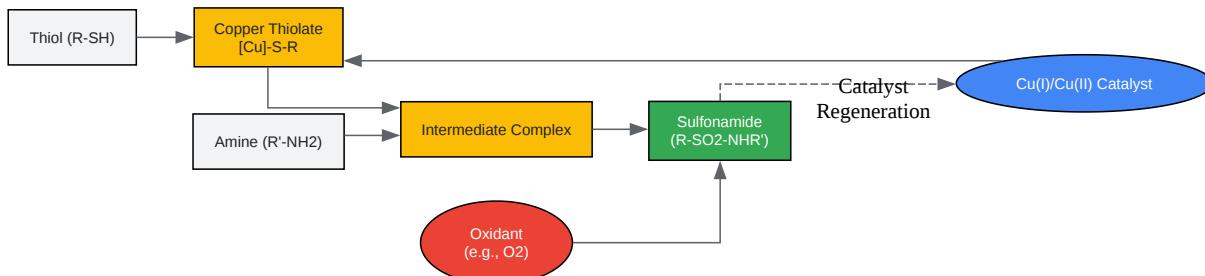
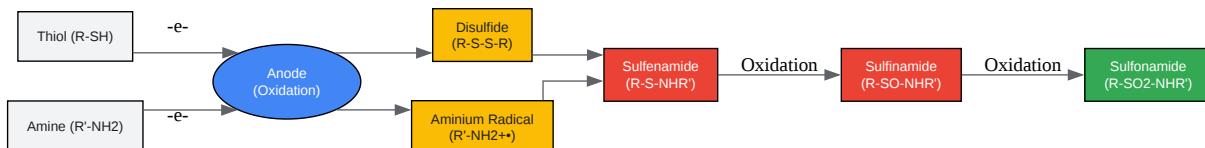
## I. Electrochemical Synthesis of Sulfonamides

Electrochemical synthesis offers a green and efficient method for the oxidative coupling of thiols and amines, driven entirely by electricity without the need for chemical oxidants or

catalysts.[4][5][6] This method is characterized by its mild reaction conditions, broad substrate scope, and short reaction times.[4][7]

## Reaction Principle

The electrochemical synthesis proceeds through a series of oxidative steps. Initially, the thiol is oxidized at the anode to form a disulfide intermediate. Concurrently, the amine is oxidized to an aminium radical cation. The reaction between the aminium radical and the disulfide generates a sulfenamide, which undergoes further oxidation to a sulfinamide and finally to the desired sulfonamide.[3][4][8]



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